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Compound Name: Pyrazine-2-carbohydrazide

Cat. No.: B1222964

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Pyrazine-2-
carbohydrazide and its parent compound, Pyrazinamide. The information presented herein is
based on a review of experimental data from various scientific studies, offering an objective
analysis to inform further research and development in the field of antimicrobial and
antitubercular agents.

Chemical Structures and Synthesis

Pyrazinamide is a first-line antituberculosis drug.[1] Pyrazine-2-carbohydrazide is a derivative
of pyrazinamide, synthesized by reacting pyrazinamide with hydrazine hydrate.[2][3][4] This
structural modification from a carboxamide to a carbohydrazide group is a key determinant of
the differences in their biological profiles.

Synthesis of Pyrazine-2-carbohydrazide from Pyrazinamide:
A common laboratory-scale synthesis involves the following steps:[2][3][5]

« Esterification: Pyrazinamide is first converted to an ester, typically ethyl pyrazinoate, by
reacting it with ethanol in the presence of an acid catalyst.

» Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield Pyrazine-
2-carbohydrazide.
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Mechanism of Action

Pyrazinamide:

Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme
pyrazinamidase to its active form, pyrazinoic acid (POA).[1][6] POA is particularly effective
against semi-dormant Mycobacterium tuberculosis in the acidic environment of granulomas.[1]
While its exact molecular target remains a subject of investigation, the proposed mechanisms
of action for POA include:

o Disruption of Membrane Transport and Energetics: POA is thought to disrupt the membrane
potential and interfere with energy production in M. tuberculosis.

« Inhibition of Fatty Acid Synthase | (FAS-I): This enzyme is crucial for the synthesis of mycolic
acids, essential components of the mycobacterial cell wall.

» Binding to Ribosomal Protein S1 (RpsA): This may inhibit trans-translation, a process
essential for rescuing stalled ribosomes.

. o o Activation A - on Multiple Targets
Pyrazinamide (Prodrug) | (pncA) Pyrazinoic Acid (Active Form) (Membrane, FAS |, ResA)

Click to download full resolution via product page
Caption: Activation pathway of Pyrazinamide within Mycobacterium tuberculosis.
Pyrazine-2-carbohydrazide:

The mechanism of action for Pyrazine-2-carbohydrazide and its derivatives is not as well-
elucidated as that of pyrazinamide. However, research suggests that their antimicrobial activity
may stem from different or additional mechanisms, including:

 Iron Chelation: Some studies propose that the carbohydrazide moiety can chelate iron,
depriving bacteria of this essential nutrient.
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» Direct Enzyme Inhibition: It is also possible that these derivatives can directly inhibit various
mycobacterial enzymes without the need for activation.

Antimicrobial Activity: A Comparative Overview

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values
for Pyrazinamide and various Pyrazine-2-carbohydrazide derivatives against different
microbial strains. It is important to note that direct comparison can be challenging due to
variations in experimental conditions across different studies.

Table 1: Antitubercular Activity against Mycobacterium tuberculosis

Compound Strain MIC (pg/mL) Reference
Pyrazinamide H37Rv >100 (at neutral pH) [7]
Pyrazinamide H37Rv 16.87 (1C90) [8]
Pyrazine-2-

carbohydrazide-
o H37Rv >100 [8]
hydrazone derivatives

(3a-l)

N(4)-ethyl-N(1)-
pyrazinoyl- H37Rv 16.87 (1C90) [8]

thiosemicarbazide (4)

(E)-N'-
benzylidenepyrazine-

. H37Rv 50-100 [7]
2-carbohydrazides

(various derivatives)

Table 2: Antibacterial Activity against Other Bacterial Strains
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Zone of
Compound Strain Inhibition MIC (pg/mL) Reference
(mm)

Pyrazine-2-
carbohydrazide N

o S. aureus 12-20 Not specified [2]
derivatives

(PHO1-PH14)

Pyrazine-2-
carbohydrazide - N

o B. subtilis 11-19 Not specified [2]
derivatives

(PHO1-PH14)

Pyrazine-2-
carbohydrazide , -

o E. coli 10-16 Not specified [2]
derivatives

(PHO1-PH14)

Pyrazine-2-
carbohydrazide ) N

o S. typhi 10-15 Not specified 2]
derivatives

(PHO1-PH14)

Ofloxacin

S. aureus 22 Not specified [2]
(Standard)

Ofloxacin

B. subtilis 25 Not specified [2]
(Standard)

Ofloxacin

E. coli 24 Not specified [2]
(Standard)

Ofloxacin

S. typhi 21 Not specified 2
(Standard) P P 2l

Cytotoxicity

Assessing the cytotoxicity of potential drug candidates is crucial. The following table presents
available data on the cytotoxicity of Pyrazinamide and Pyrazine-2-carbohydrazide derivatives.
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Table 3: Cytotoxicity Data

Compound

Cell Line

IC50 (pM) Assay Reference

(E)-N'-
benzylidenepyra
zine-2-
carbohydrazides
(most active

compounds)

Normal human

dermal fibroblast

>100 MTT [9]

N(4)-ethyl-N(1)-
pyrazinoyl-
thiosemicarbazid
e (4)

Vero cells

Not specified Not specified [8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Below are summaries of key experimental protocols cited in the reviewed literature.

5.1. Synthesis of Pyrazine-2-carbohydrazide[2][3]

o Hydrolysis of Pyrazinamide: Pyrazinamide is hydrolyzed to pyrazinoic acid using an alkaline

solution.

« Esterification: The resulting pyrazinoic acid is dissolved in ethanol, and a few drops of

concentrated sulfuric acid are added. The mixture is refluxed to produce ethyl pyrazinoate.

o Hydrazinolysis: Hydrazine hydrate is added to the ethyl pyrazinoate solution, and the mixture

is refluxed to yield Pyrazine-2-carbohydrazide.

 Purification: The product is purified by recrystallization.
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Click to download full resolution via product page
Caption: General workflow for the synthesis of Pyrazine-2-carbohydrazide.
5.2. Microplate Alamar Blue Assay (MABA) for M. tuberculosis[10][11][12]

Preparation of Microplates: 200 uL of sterile deionized water is added to the outer perimeter
wells of a 96-well plate to prevent evaporation. The inner wells are filled with 100 pL of
Middlebrook 7H9 broth.

Drug Dilution: The test compounds are serially diluted in the microplate.

Inoculation: Each well is inoculated with 100 L of a standardized M. tuberculosis
suspension.

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added
to each well.

Second Incubation: The plates are re-incubated for 24 hours.

Reading Results: A blue to pink color change indicates bacterial growth. The MIC is
determined as the lowest drug concentration that prevents this color change.

5.3. Agar Cup Plate Method for Antibacterial Susceptibility[2]

Preparation of Agar Plates: Molten nutrient agar medium is inoculated with the test bacteria
and poured into sterile petri dishes.

Well Creation: Wells of a specific diameter (e.g., 6 mm) are made in the solidified agar using
a sterile borer.

Addition of Test Compounds: A defined volume (e.g., 0.1 mL) of the test and standard drug
solutions are added to the respective wells.

Diffusion: The plates are kept at room temperature for a period to allow the diffusion of the
compounds into the agar.
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 Incubation: The plates are incubated at 37°C for 24 hours.

e Measurement: The diameter of the zone of inhibition around each well is measured to
determine the antibacterial activity.

5.4. MTT Cytotoxicity Assay[9][13]

Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and
incubated to allow for attachment.

o Compound Treatment: The cells are treated with serial dilutions of the test compounds.
 Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated.

e Formazan Solubilization: The medium is removed, and a solubilization solution is added to
dissolve the formazan crystals.

e Absorbance Measurement: The absorbance is measured at a specific wavelength using a
microplate reader to determine cell viability.

Conclusion

The conversion of pyrazinamide to pyrazine-2-carbohydrazide and its subsequent
derivatization presents a promising avenue for the development of novel antimicrobial agents.
While pyrazinamide remains a cornerstone of tuberculosis therapy, its limited spectrum of
activity and the emergence of resistance necessitate the exploration of new chemical entities.

The available data suggests that certain derivatives of pyrazine-2-carbohydrazide exhibit
potent antitubercular and broader-spectrum antibacterial activity, in some cases surpassing that
of the parent compound. However, a comprehensive and standardized evaluation of a wide
range of these derivatives is required to establish clear structure-activity relationships and to
identify lead compounds for further preclinical development. The detailed experimental
protocols provided in this guide are intended to facilitate such comparative studies. Future
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research should also focus on elucidating the precise mechanism of action of these promising
compounds to aid in rational drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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